Product packaging for 1,5-Dibromobicyclo[3.1.0]hexane(Cat. No.:CAS No. 85739-34-0)

1,5-Dibromobicyclo[3.1.0]hexane

Cat. No.: B15437013
CAS No.: 85739-34-0
M. Wt: 239.94 g/mol
InChI Key: RULXCQVPXDVKQM-UHFFFAOYSA-N
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Description

1,5-Dibromobicyclo[3.1.0]hexane is a brominated derivative of the strained bicyclo[3.1.0]hexane scaffold, a structure of significant interest in synthetic organic and medicinal chemistry . The bicyclo[3.1.0]hexane framework is characterized by its high ring strain, which makes it a valuable and challenging synthetic intermediate for developing novel chemical entities . This specific dibromo derivative serves as a versatile building block, particularly in ring-opening and functionalization reactions where the reactive C-Br bonds facilitate further structural elaboration. The core bicyclo[3.1.0]hexane structure is a privileged scaffold in drug discovery, found in natural products and synthetic bioactive compounds . It is increasingly utilized in medicinal chemistry to create constrained analogues, with fluorinated derivatives being especially important for their enhanced properties . Furthermore, the bicyclo[3.1.0]hexane core is a key component in advanced materials science and chemical biology research. Researchers value this compound for its potential in constructing complex molecular architectures and exploring new chemical space. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for application in humans or animals. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8Br2 B15437013 1,5-Dibromobicyclo[3.1.0]hexane CAS No. 85739-34-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85739-34-0

Molecular Formula

C6H8Br2

Molecular Weight

239.94 g/mol

IUPAC Name

1,5-dibromobicyclo[3.1.0]hexane

InChI

InChI=1S/C6H8Br2/c7-5-2-1-3-6(5,8)4-5/h1-4H2

InChI Key

RULXCQVPXDVKQM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2(C1)Br)Br

Origin of Product

United States

Synthetic Methodologies for Dibromobicyclo 3.1.0 Hexane Systems

Strategies for Constructing the Bicyclo[3.1.0]hexane Core

The formation of the bicyclo[3.1.0]hexane skeleton is a critical first step in many synthetic routes. This fused bicyclic system, characterized by a cyclopentane (B165970) ring fused to a cyclopropane (B1198618) ring, can be assembled through several powerful chemical transformations.

Cyclopropanation Reactions for Bicyclo[3.1.0]hexane Derivatives

Cyclopropanation, the creation of a cyclopropane ring, is a cornerstone for building the bicyclo[3.1.0]hexane core. This is typically achieved by reacting a cyclopentene (B43876) derivative with a carbene or carbenoid source.

Intramolecular cyclopropanation offers a direct route to the bicyclic system from an acyclic precursor. A notable example is the copper(I)/secondary amine cooperatively catalyzed intramolecular radical cyclopropanation. d-nb.info This method uses the simple α-methylene group of aldehydes as a one-carbon source to react with an unactivated alkene within the same molecule, effectively constructing the bicyclo[3.1.0]hexane skeleton in a single step. d-nb.info This strategy has been successfully applied to asymmetric synthesis, yielding enantioenriched bicyclo[3.1.0]hexanes. d-nb.info

Intermolecular approaches are also prevalent, often relying on the reaction of a cyclopentene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper complexes. For instance, dirhodium(II) catalysts have been effectively used for the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate to form 3-azabicyclo[3.1.0]hexane derivatives. A general synthetic strategy for preparing functionalized bicyclo[3.1.0]hexanes involves a carbene-mediated intramolecular cyclopropanation reaction on a corresponding diazo intermediate. epfl.ch Another approach involves a silver(I)-catalyzed oxidative cyclopropanation of heteroatom-tethered 1,6-enynes.

Cyclopropanation Method Reactants Catalyst/Reagent Key Features
Intramolecular Radical CyclopropanationAlkenyl aldehydesCu(I)/Secondary AmineForms congested vicinal all-carbon quaternary stereocenters; enables asymmetric synthesis. d-nb.info
Carbene-Mediated Intramolecular CyclopropanationDiazo intermediates from terminal olefinsMetal carbene (e.g., Rhodium-based)Allows for diastereoselective introduction of various substituents. epfl.ch
Silver-Catalyzed Oxidative CyclopropanationHeteroatom-tethered 1,6-enynesSilver(I) saltsAtom-economical, forms multiple bonds in one step under air.

(3+2) Annulation Approaches to Bicyclo[3.1.0]hexanes

A more convergent strategy to assemble the five-membered ring of the bicyclo[3.1.0]hexane system is through a (3+2) annulation process. This approach has gained significant traction, particularly for creating derivatives with all-carbon quaternary centers.

A prominent method involves the photoredox-mediated (3+2) annulation between a cyclopropene (B1174273), acting as the two-carbon component, and an aminocyclopropane, which serves as the three-carbon partner. rsc.org This reaction can be initiated by either an organic photoredox catalyst or an iridium-based complex under blue LED irradiation. rsc.org The process is highly diastereoselective, especially when using gem-difluorocyclopropenes, providing valuable fluorinated building blocks for medicinal chemistry. rsc.org These mild, photoredox conditions allow for a broad substrate scope for both the cyclopropene and cyclopropylaniline derivatives. rsc.org

(3+2) Annulation Components Catalyst/Conditions Key Features
Photoredox-Mediated AnnulationCyclopropenes and AminocyclopropanesOrganic or Iridium Photoredox Catalyst, Blue LED IrradiationConvergent synthesis, forms all-carbon quaternary centers, highly diastereoselective with fluorinated substrates. rsc.org

Intramolecular Cyclization Pathways to Bicyclo[3.1.0]hexane Systems

Besides cyclopropanation, other intramolecular cyclization strategies provide effective pathways to the bicyclo[3.1.0]hexane framework. These methods often involve forming the three-membered ring from a suitably functionalized cyclopentane precursor.

One such strategy is the base-promoted ring contraction of an epoxy ketone derived from cyclohexane-1,4-dione, which yields the bicyclo[3.1.0]hexane ring system. nih.gov Another powerful method is the cycloisomerization of 7-en-2-ynones, which can be mediated by aluminum halides to produce halogenated bicyclo[3.1.0]hexanes directly. Furthermore, iodine-mediated intramolecular cyclization has been successfully used for the synthesis of nitrogen-containing analogues like 3-azabicyclo[3.1.0]hex-2-enes.

Intramolecular Cyclization Precursor Reagent/Condition Product Type
Ring ContractionEpoxy ketone from cyclohexane-1,4-dioneBaseBicyclo[3.1.0]hexane derivative. nih.gov
Cycloisomerization7-en-2-ynonesAluminum HalidesHalogenated bicyclo[3.1.0]hexanes.
Iodine-Mediated CyclizationN-allyl enamine derivativesIodine (I₂)3-Azabicyclo[3.1.0]hex-2-enes.

Introduction of Geminal Dibromo Substructures in Bicyclic Systems

Once the bicyclic core is established, or concurrently with its formation, the geminal dibromo group must be installed. The most direct and widely used method involves the addition of dibromocarbene.

Dibromocarbene Addition Methodologies

The addition of dibromocarbene (:CBr₂) to a carbon-carbon double bond is the most direct and common method for creating a gem-dibromocyclopropane. To synthesize 6,6-dibromobicyclo[3.1.0]hexane, the parent structure for the title compound, cyclopentene is reacted with a source of dibromocarbene.

Typically, the dibromocarbene is generated in situ from the reaction of bromoform (B151600) (CHBr₃) with a strong base, such as potassium tert-butoxide or sodium hydroxide. The highly reactive carbene then adds across the double bond of cyclopentene in a [2+1] cycloaddition to form the fused dibromocyclopropane ring, yielding 6,6-dibromobicyclo[3.1.0]hexane. lookchem.com This compound is a versatile synthetic intermediate, utilized in the synthesis of various natural products and complex molecular frameworks. researchgate.netanu.edu.au For example, it serves as a precursor in the synthesis of the crinane alkaloid framework through a thermally-induced electrocyclic ring-opening. researchgate.netanu.edu.au

Dibromocarbene Addition Substrate Reagents Product
In situ generationCyclopenteneBromoform (CHBr₃), Base (e.g., KOt-Bu)6,6-Dibromobicyclo[3.1.0]hexane. lookchem.com

Alternative Halogenation Strategies for Cyclopropane Rings

While direct dibromocarbene addition is the principal route to gem-dibromobicyclo[3.1.0]alkanes, alternative strategies can be employed to produce other halogenated bicyclic systems. These methods often introduce the halogen atoms during the formation of the bicyclic core, rather than as a separate halogenation step on a pre-formed ring.

One such alternative is the hydroxybromination of alkenes, followed by a carbanion-mediated cyclization, which can produce various bicyclo[3.1.0]hexane derivatives. evitachem.com This multi-step sequence provides a different synthetic logic for accessing halogenated bicyclic structures.

Another distinct approach is the Lewis acid-mediated cycloisomerization of enynones. For example, the use of aluminum halides can catalyze the cyclization of 7-en-2-ynones to yield halogenated bicyclo[3.1.0]hexanes, where the halogen from the Lewis acid is incorporated into the final product. This method provides a pathway to bicyclic systems with halogen atoms at positions that may not be accessible through standard carbene chemistry. The thermal or silver-promoted ring expansion of gem-dibromocyclopropanes in the presence of nucleophiles represents a reaction of these systems rather than a formation method, but it highlights the unique reactivity imparted by the gem-dibromo group. researchgate.net Similarly, base-promoted ring-opening reactions show that the gem-dibromo functionality enables cleavage of the cyclopropane bond to form bromoalkenes. figshare.comuq.edu.au

Reactivity and Mechanistic Investigations of Dibromobicyclo 3.1.0 Hexane Frameworks

Electrocyclic Ring-Opening Reactions

Electrocyclic reactions are a cornerstone of the reactivity of gem-dibromocyclopropanes. researchgate.net These pericyclic reactions involve the concerted reorganization of π electrons, leading to the formation of a new sigma bond and the breaking of a π bond, or the reverse. For 1,5-dibromobicyclo[3.1.0]hexane, the process is typically a ring-opening, driven by the release of the inherent strain in the three-membered ring. This transformation proceeds via a disrotatory opening of the cyclopropane (B1198618), as dictated by the Woodward-Hoffmann rules for a thermal 2π-electron process, generating a π-allyl cation intermediate. researchgate.netacs.org

Thermally induced electrocyclic ring-opening of this compound and its derivatives is a well-established method for generating functionalized cyclohexene (B86901) systems. researchgate.net The reaction proceeds by heating the compound, often in the presence of a nucleophile to trap the highly reactive π-allyl cation that is formed upon ring-opening. researchgate.netresearchgate.net This strategy has been successfully employed in the total synthesis of various alkaloids. researchgate.net

For instance, in the synthesis of (±)-Crinane, heating a neat mixture of 6,6-dibromobicyclo[3.1.0]hexane with benzylamine (B48309) at 120 °C resulted in the formation of the corresponding allylic amine in 91% yield. anu.edu.au This reaction involves the thermal electrocyclic opening of the cyclopropane ring, followed by the capture of the resulting π-allyl cation by the amine nucleophile. researchgate.netanu.edu.au Similarly, this methodology has been applied to the synthesis of the crinine (B1220781) alkaloid Hamayne, where a gem-dibromobicyclo[3.1.0]hexane derivative undergoes electrocyclic ring expansion as a key step. rsc.org

The general pathway can be summarized as the cleavage of the internal C1-C5 bond of the bicyclo[3.1.0]hexane system, leading to a transient allyl cation, which is then intercepted by available nucleophiles. Research has demonstrated the application of this reaction in the synthesis of various crinine and haemanthamine (B1211331) alkaloids. figshare.comacs.org

Table 1: Examples of Thermal Ring-Opening Reactions

Starting MaterialConditionsNucleophileProductYieldRef
6,6-Dibromobicyclo[3.1.0]hexane120 °C, neatBenzylamineN-Benzyl-2-bromo-2-cyclohexen-1-amine91% anu.edu.au
meso-6,6-Dibromobicyclo[3.1.0]hexane derivativeThermal inductionChiral 1°-amineDiastereoisomeric 1-amino-2-bromo-2-cyclohexenes42% and 45% researchgate.netfigshare.com

The electrocyclic ring-opening of this compound can be facilitated under milder conditions using metal promoters, most notably silver(I) salts. tue.nltubitak.gov.tr The silver ion assists in the departure of a bromide ion, promoting the formation of the π-allyl cation intermediate. This method is a useful approach for constructing medium-sized rings and often leads to products with specific stereochemistry. tue.nl

The reaction of 6,6-dibromobicyclo[3.1.0]hexane with silver nitrate (B79036) in a methanol/acetone solvent system yields a mixture of 1-bromo-6-methoxy-1-cyclohexene and 1,6-dibromo-1-cyclohexene. tubitak.gov.tr The mechanism is believed to involve the formation of a free trans-allylic cation, which can then either react with the solvent (methanol) or undergo elimination. tue.nl In weakly nucleophilic media like acetonitrile (B52724) with silver tosylate, the intermediate trans cation may have a sufficient lifetime to isomerize to the more stable cis cation before reacting. tue.nl

The choice of the silver salt and solvent system can influence the product distribution. For example, silver perchlorate (B79767) in tert-butyl alcohol has also been used in related systems to promote ring expansion. tue.nl This silver(I)-promoted pathway has been utilized in the synthesis of precursors for alkaloids like Tazettine, where a ketal-protected gem-dibromo bicyclo[3.1.0]hexanone was treated with Ag(I) to generate a π-allyl cation, which was subsequently trapped. rsc.org

Table 2: Silver(I)-Promoted Ring-Opening of 6,6-Dibromobicyclo[3.1.0]hexane

ReagentSolvent SystemProductsRef
AgNO₃Methanol / Acetone1-Bromo-6-methoxy-1-cyclohexene, 1,6-dibromo-1-cyclohexene tubitak.gov.tr
Silver TosylateAcetonitrile(In related systems) Leads to cis-products via isomerization of the intermediate cation tue.nl
Silver(I) saltsVariousπ-Allyl cation for intramolecular trapping rsc.org

The treatment of this compound with strong bases, such as organolithium reagents, induces a distinct reaction pathway involving elimination and the formation of highly strained, transient intermediates. The reaction of 6,6-dibromobicyclo[3.1.0]hexane with methyllithium (B1224462) is a classic method for generating 1,2-cyclohexadiene, a strained allene (B1206475). acs.orgd-nb.infoescholarship.org

The proposed mechanism involves initial lithium-halogen exchange, followed by the elimination of lithium bromide to form the allene. d-nb.info This reactive intermediate cannot be isolated but can be trapped in situ by various reagents. For example, it readily undergoes [2+2] and [4+2] cycloaddition reactions with styrenes and dienes. d-nb.infoacs.org DFT mechanistic studies have been conducted on the trapping of 1,2-cyclohexadiene with olefins and nitrones to rationalize the observed regio- and diastereoselectivities. acs.orgacs.org In the absence of an efficient trapping agent, the 1,2-cyclohexadiene can dimerize. escholarship.org

In other systems, base-induced methanolysis of activated bicyclo[3.1.0]hexanes (e.g., containing ketone and ester groups) leads to cleavage of an activated cyclopropane bond to yield cyclopentane (B165970) derivatives, highlighting that the reaction outcome is highly dependent on the substitution pattern and reaction conditions. nih.gov

Cyclopropyl-to-Allyl Rearrangements and Related Transformations

The rearrangement of a cyclopropyl (B3062369) system to an allyl system is a fundamental transformation for this compound, intrinsically linked to the electrocyclic ring-opening reactions discussed previously. This process involves the conversion of a cyclopropyl cation, or a related species where a leaving group is assisted in its departure, into a more stable allyl cation. acs.org

The rearrangement is a stereospecific process governed by orbital symmetry, as described by the Woodward-Hoffmann rules. acs.orglookchem.com The thermal reaction is a conrotatory process for the cyclopropyl cation to allyl cation transformation. However, the ring-opening of the neutral gem-dibromocyclopropane is a 2π-electron electrocyclic reaction, which proceeds through a disrotatory pathway to form the π-allyl cation. researchgate.netresearchgate.net This cation is not a single species but a resonance-stabilized carbocation.

The initial step in the thermally or metal-induced rearrangement is the cleavage of the C1-C5 bond, which is facilitated by the release of ring strain and, in the case of metal promotion, coordination to a bromine atom. researchgate.nettue.nl This generates the π-allyl cation, which is then susceptible to attack by nucleophiles. Studies on analogous cyclopropyl chlorides rearranging to allyl chlorides have shown that the rearrangement can be stereospecific and that the allyl halide is often the first-formed product, even when the reaction is conducted in the presence of strong nucleophiles. lookchem.com

Substituents on the bicyclo[3.1.0]hexane framework can significantly influence the course and outcome of rearrangement reactions. The position and electronic nature of the substituents can affect the stability of the intermediate allyl cation and direct the regioselectivity of nucleophilic attack.

For example, in the copper-catalyzed cyclization of N-(2-aryl-2-cyclohexen-1-yl)trichloroacetamides, which are derived from ring-opening products, the presence of an alkoxycarbonyl group on the nitrogen atom was found to be crucial for the reaction to proceed efficiently under mild conditions. acs.org This highlights how substituents remote from the initial reaction center can play a critical role in subsequent transformations.

Furthermore, studies on the methanolysis of bicyclo[3.1.0]hexanes bearing activating groups like ketones and esters show that the reaction pathway is highly sensitive to the conditions. nih.gov Under acidic conditions, a 4-methoxycyclohexane is formed, whereas basic conditions yield a 3-methoxymethylcyclopentanone, demonstrating that substituents and pH dictate which of the activated cyclopropane bonds is cleaved. nih.gov In rearrangements of substituted dichlorobicyclo[3.1.0]hexanes, the stereochemistry of the starting material dictates the stereochemistry of the resulting allyl chloride product. lookchem.com

Generation and Trapping of Strained Intermediates from Dibromobicyclo[3.1.0]hexane Derivatives (e.g., Cyclic Allenes)

The reaction of 6,6-dibromobicyclo[3.1.0]hexane with organolithium reagents, such as methyllithium (MeLi), is a cornerstone method for the generation of the highly strained and transient cyclic allene, 1,2-cyclohexadiene. acs.orgsmu.ca This transformation, often referred to as the Doering-Moore-Skattebøl reaction, proceeds through a proposed carbenoid or cyclopropylidene intermediate. acs.orgmetu.edu.tr The significant ring strain in 1,2-cyclohexadiene, where the typically linear allene functional group is forced into a bent geometry, renders it highly reactive and prone to rapid dimerization or reaction with trapping agents. smu.canih.gov

The synthetic utility of this method lies in the in-situ trapping of the fleeting 1,2-cyclohexadiene intermediate with various substrates. These trapping reactions provide access to complex polycyclic structures that would be challenging to synthesize through other means. nih.govresearchgate.net

Key research findings on the generation and trapping of 1,2-cyclohexadiene from 6,6-dibromobicyclo[3.1.0]hexane are summarized below:

[2+2] Cycloadditions: When generated in the presence of alkenes like styrene (B11656), 1,2-cyclohexadiene undergoes a [2+2] cycloaddition to form bicyclo[4.2.0]octane derivatives. The reaction with styrene yields a mixture of exo and endo stereoisomers. smu.caacs.org

[4+2] Cycloadditions (Diels-Alder Reactions): With conjugated dienes such as furan (B31954), 1,3-diphenylisobenzofuran, and cyclopentadiene, the strained allene acts as a dienophile in Diels-Alder reactions. researchgate.netd-nb.info These reactions are often highly regio- and diastereoselective. researchgate.net For instance, trapping with furan yields the corresponding oxatricyclic adduct exclusively. d-nb.info

Dimerization and Tetramerization: In the absence of an efficient trapping agent, 1,2-cyclohexadiene rapidly oligomerizes. At low temperatures (-80 °C), it can form stereoisomeric tetramers. metu.edu.tr

The table below details various trapping experiments performed with 1,2-cyclohexadiene generated from 6,6-dibromobicyclo[3.1.0]hexane.

Nucleophilic and Electrophilic Reactions on Dibrominated Bicyclo[3.1.0]hexane Scaffolds

The reactivity of the 6,6-dibromobicyclo[3.1.0]hexane scaffold is not limited to allene formation. It can undergo various transformations initiated by both nucleophiles and electrophiles, often involving the rearrangement of its bicyclic structure.

Nucleophilic Reactions: The most prominent nucleophilic reaction is the treatment with organolithium reagents, as discussed previously, which leads to the highly reactive cyclopropylidene intermediate. acs.org Beyond this, the scaffold can undergo thermally-induced electrocyclic ring-opening, where the cyclopropane ring cleaves to form a π-allyl cation. This electrophilic intermediate is then susceptible to attack by external nucleophiles. researchgate.netresearchgate.net For example, heating 6,6-dibromobicyclo[3.1.0]hexane in the presence of a primary amine like benzylamine results in the capture of the ring-opened cation, forming an allylic amine, which is a key intermediate in the synthesis of various alkaloids. researchgate.netresearchgate.net

Electrophilic Reactions: The 6,6-dibromobicyclo[3.1.0]hexane system can also be activated by electrophiles, such as silver ions (Ag⁺). In the presence of silver tetrafluoroborate (B81430), which acts as a Lewis acid, 6,6-dibromobicyclo[3.1.0]hexane reacts with nucleophiles like N-methylindole. anu.edu.au This reaction likely proceeds through a silver-assisted departure of a bromide ion, generating a cyclopropyl cation or promoting a concerted ring-opening to an allyl cation, which is then trapped by the indole. anu.edu.au

Furthermore, gas-phase pyrolysis of 6,6-dibromobicyclo[3.1.0]hexane at high temperatures (e.g., 435°C) leads to elimination and rearrangement reactions. lookchem.comcapes.gov.br These thermal reactions can result in the formation of a mixture of bromo-substituted 1,3-cyclohexadienes and 2,3-dibromocyclohexene, demonstrating the complex reactivity of the scaffold under energetic conditions. lookchem.com

The table below provides examples of these nucleophilic and electrophilic reactions.

Stereochemical Considerations in Dibromobicyclo 3.1.0 Hexane Systems

Diastereoselectivity in Synthetic Routes to Bicyclo[3.1.0]hexanes

The synthesis of substituted bicyclo[3.1.0]hexanes often yields diastereomers, and controlling the stereochemical outcome is a significant challenge for synthetic chemists. Various strategies have been developed to achieve high levels of diastereoselectivity.

One powerful method is the (3+2) annulation of cyclopropenes with aminocyclopropanes, which can proceed under mild photoredox conditions. researchgate.netuni-regensburg.de This convergent approach allows for the construction of the bicyclo[3.1.0]hexane core with the potential for creating three contiguous stereocenters. researchgate.net A notable feature of this reaction is the high diastereoselectivity observed, particularly when using difluorocyclopropenes. researchgate.netuni-regensburg.de The strategic use of a removable substituent on the cyclopropylaniline partner is also key to achieving this selectivity. researchgate.net

Intramolecular cyclopropanation of acyclic precursors is another important route. For instance, the cyclization of a D-ribose derivative can be induced to form highly functionalized, optically pure bicyclo[3.1.0]hexan-2-ones. imperial.ac.uk Interestingly, the choice of reagent in this transformation dictates the diastereomeric outcome. The use of an iodonium (B1229267) ylide method and a diazo compound method leads to products with opposite diastereoselectivities, providing a valuable tool for accessing different stereoisomers. imperial.ac.uk

Furthermore, rhodium-catalyzed tandem reactions have emerged as an atom-economic route to these bicyclic systems. A hetero-[5+2] cycloaddition/Claisen rearrangement of vinylic oxiranes with alkynes, catalyzed by a rhodium N-heterocyclic carbene complex, proceeds with high diastereoselectivity. wikipedia.org

Table 1: Diastereoselective Synthetic Methods for Bicyclo[3.1.0]hexanes

Synthetic Method Key Features Diastereoselectivity
(3+2) Annulation of Cyclopropenes and Aminocyclopropanes Photoredox catalysis, convergent synthesis. researchgate.netuni-regensburg.de High, especially with difluorocyclopropenes. researchgate.netuni-regensburg.de
Intramolecular Cyclopropanation of D-ribose derivative Use of iodonium ylides or diazo compounds. imperial.ac.uk Opposite diastereoselectivities depending on the method. imperial.ac.uk
Rhodium-Catalyzed Tandem Reaction Hetero-[5+2] cycloaddition/Claisen rearrangement. wikipedia.org High diastereoselectivity. wikipedia.org

Enantioselective Approaches to Bicyclo[3.1.0]hexane Derivatives

The synthesis of single enantiomers of bicyclo[3.1.0]hexane derivatives is crucial for their application in medicinal chemistry and as chiral building blocks. Several enantioselective methods have been successfully developed.

A notable advancement is the use of palladium catalysis. The first asymmetric Pd(II)/Pd(IV) catalytic cycle has been achieved for the enantioselective cyclization of enyne derivatives, furnishing lactones with a bicyclo[3.1.0]hexane skeleton. d-nb.info This process employs a combination of a hypervalent iodine reagent and a chiral SPRIX ligand, achieving high enantiomeric excesses (up to 95% ee). d-nb.info

Enzymatic resolutions offer a "green" and highly selective alternative. Lipase-catalyzed asymmetric acetylation has been effectively used to resolve racemic mixtures of bicyclo[3.1.0]hexane precursors. libretexts.orgrsc.org For example, 4-(tert-butyldiphenylsilamethoxy)-1-(hydroxymethyl)bicyclo[3.1.0]hexan-2-ol can be resolved into its enantiomerically pure diacetate and monoacetate forms. rsc.org This enzymatic approach is general and efficient for producing a range of (north) bicyclo[3.1.0]hexane nucleosides. rsc.org

The use of chiral starting materials also provides a reliable entry to enantiomerically pure bicyclo[3.1.0]hexanes. As mentioned previously, the intramolecular cyclopropanation of a derivative of D-ribose, a readily available chiral sugar, yields highly functionalized and optically pure bicyclo[3.1.0]hexan-2-ones. imperial.ac.uk

Table 2: Enantioselective Strategies for Bicyclo[3.1.0]hexane Derivatives

Method Catalyst/Reagent Enantioselectivity (ee)
Pd(II)/Pd(IV) Catalytic Cyclization Pd-i-Pr-SPRIX complex Up to 95% d-nb.info
Lipase-Catalyzed Asymmetric Acetylation Lipase High enantiomeric purity libretexts.orgrsc.org
Chiral Pool Synthesis D-ribose derivative Optically pure products imperial.ac.uk

Conformational Analysis of Bicyclo[3.1.0]hexane Structures

The bicyclo[3.1.0]hexane system is conformationally restricted, a property that is often exploited in the design of biologically active molecules. researchgate.net The five-membered ring of the bicyclo[3.1.0]hexane core can adopt either a boat or a chair conformation. However, computational studies have shown a general preference for boat-like conformers in bicyclo[3.1.0]hexanes.

This rigid scaffold is particularly useful in the field of nucleoside chemistry. It can lock the conformation of a carbocyclic nucleoside into one of two antipodal conformations, termed "North" or "South," which are typically in rapid equilibrium in solution for conventional nucleosides. libretexts.orgrsc.org This conformational locking is crucial for studying structure-activity relationships. A conformational analysis of carbocyclic nucleosides built on this template revealed that the "Northern" conformation favors an anti glycosyl torsion angle, while the "Southern" conformation prefers the syn range.

The introduction of heteroatoms into the bicyclo[3.1.0]hexane skeleton influences the conformational preferences. Ab initio molecular orbital studies have been carried out on various derivatives, including 2,4-dioxa- and 2,4-dithiabicyclo[3.1.0]hexanes. For the parent bicyclo[3.1.0]hexane, the boat form is more stable than the chair form. In contrast, for 2,4-dioxabicyclo[3.1.0]hexane, the chair form is slightly more stable than the boat form.

Table 3: Conformational Preferences in Bicyclo[3.1.0]hexane Systems

Compound More Stable Conformation
Bicyclo[3.1.0]hexane Boat
6-Oxabicyclo[3.1.0]hexane Boat
6-Thiabicyclo[3.1.0]hexane Boat
2,4-Dioxabicyclo[3.1.0]hexane Chair (slightly)
2,4-Dithiabicyclo[3.1.0]hexane Boat and Chair have almost equal stability

Woodward-Hoffmann Rule Applications in Ring-Opening Stereochemistry

The Woodward-Hoffmann rules are a set of principles that predict the stereochemical outcome of pericyclic reactions, including electrocyclic ring-opening reactions, based on the symmetry of the molecular orbitals involved. d-nb.info These rules are defined by the number of π-electrons involved in the transformation and whether the reaction is initiated by heat (thermal) or light (photochemical). rsc.org For a thermal electrocyclic reaction, a system with 4n π-electrons will undergo a conrotatory ring opening, while a system with 4n+2 π-electrons will undergo a disrotatory opening. rsc.org

The electrocyclic ring-opening of gem-dihalocyclopropanes, such as 6,6-dibromobicyclo[3.1.0]hexane, is a synthetically useful transformation that is governed by these principles. The cleavage of the C-C bond of the cyclopropane (B1198618) ring is a 2π-electron process. Thermally, this ring-opening is predicted to be disrotatory. However, the reaction is often facilitated by the loss of a halide to form a π-allyl cation.

A key example is the thermally-induced electrocyclic ring-opening of meso-6,6-dibromobicyclo[3.1.0]hexanes. This reaction proceeds through the opening of the cyclopropane ring to generate a π-allyl cation intermediate. The stereochemistry of the subsequent nucleophilic attack on this cation determines the final product distribution. Similarly, the thermal, disrotatory electrocyclic ring-opening of related chlorinated bicyclo[3.1.0]hexanes is driven by the release of ring strain following Lewis acid-assisted chloride abstraction. libretexts.org This process leads to the formation of a Wheland-type intermediate. libretexts.org

The stereochemical course of these ring-opening reactions is crucial for their application in the total synthesis of complex natural products, such as the Amaryllidaceae alkaloids (–)- and (+)-crinane. The predictable stereochemistry, as dictated by the Woodward-Hoffmann rules, allows for the controlled construction of multiple stereocenters in the target molecules.

Theoretical and Computational Chemistry Studies of Dibromobicyclo 3.1.0 Hexane Systems

Quantum Chemical Calculations of Electronic Structure and Stability

Quantum chemical calculations are instrumental in understanding the electronic structure and relative stability of different conformations and isomers of dibromobicyclo[3.1.0]hexane systems. These calculations, often employing methods like Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT), can predict the energies of various molecular arrangements.

For the parent bicyclo[3.1.0]hexane system, computational studies have consistently shown that the boat-like conformation is the most stable. conicet.gov.ar This preference is attributed to the steric hindrance imposed by the cyclopropane (B1198618) ring, which favors a pseudo-equatorial orientation to minimize repulsion between pseudo-axial hydrogens on the cyclopentane (B165970) ring. conicet.gov.ar The introduction of heteroatoms, such as nitrogen in 1,5-diazabicyclo[3.1.0]hexane, also shows a preference for the boat conformation, which is stabilized by an anomeric effect, specifically the n(N) → σ*(C-C) interaction. scite.airesearchgate.net

In the case of substituted bicyclo[3.1.0]hexanes, the position and nature of the substituents significantly impact stability. For instance, theoretical calculations on dimethyl-substituted 1,5-diazabicyclo[3.1.0]hexanes predicted that the 6,6-dimethyl isomer is more stable than the 3,3-dimethyl isomer by 3-5 kcal/mol. nih.gov This highlights the sensitivity of the system's stability to substituent placement.

Natural Bond Orbital (NBO) analysis is a key computational tool used to dissect the electronic interactions that contribute to the stability of a particular conformation. scite.airesearchgate.netnih.gov This analysis can quantify hyperconjugative interactions, such as the anomeric effect mentioned earlier, providing a deeper understanding of the electronic factors governing conformational preferences. scite.airesearchgate.net

Reaction Pathway Elucidation through Computational Modeling (e.g., DFT Studies)

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful method for elucidating the mechanisms of reactions involving dibromobicyclo[3.1.0]hexane systems. DFT calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies associated with different pathways. acs.orgresearchgate.net

For example, DFT calculations have been used to confirm the proposed reaction mechanisms and understand the kinetic controls that determine the stereochemical outcome of reactions involving bicyclo[3.1.0]hexane derivatives. acs.orgresearchgate.net In studies of the reaction of 6,6-dibromobicyclo[3.1.0]hexane with methyllithium (B1224462), which is believed to generate the reactive intermediate 1,2-cyclohexadiene, computational studies have been crucial in understanding the subsequent cycloaddition reactions. metu.edu.trscispace.comnih.gov

These computational approaches can also shed light on the nature of reactive intermediates. Theoretical calculations have been used to investigate the stability and reactivity of carbenes and allenes derived from bicyclo[3.1.0]hexane precursors. metu.edu.tr For instance, theoretical studies have predicted the relative stabilities of different electronic configurations of bent planar allenes and have shown that for certain substituted systems, an exo-carbene is unstable and isomerizes to the corresponding allene (B1206475). metu.edu.tr

Furthermore, computational modeling can help to understand regioselectivity in reactions. Distortion/interaction activation strain analysis, a computational technique, has been used to rationalize the regioselectivity observed in Diels-Alder reactions of strained azacyclic allenes derived from bicyclo[3.1.0]hexane systems. scispace.com

Prediction of Spectroscopic Signatures (Methodology, not actual data)

Theoretical calculations are not only used to predict structures and energies but can also be employed to predict spectroscopic properties, which can then be compared with experimental data for structure verification. The methodology for predicting spectroscopic signatures for molecules like 1,5-Dibromobicyclo[3.1.0]hexane involves several key steps.

First, the equilibrium geometry of the molecule is optimized using a suitable level of theory, such as MP2 or DFT, with an appropriate basis set. Once the optimized geometry is obtained, the vibrational frequencies can be calculated. These calculated frequencies correspond to the different vibrational modes of the molecule and can be used to predict the positions of peaks in the infrared (IR) and Raman spectra.

To improve the accuracy of the predicted spectra, the calculated frequencies are often scaled using empirical scaling factors. This is done because the harmonic approximation used in the calculations tends to overestimate the vibrational frequencies. The Pulay technique of scaling quantum chemical force fields is a common method used for this purpose. rsc.orgnih.gov This technique has been successfully applied to assign the vibrational spectra of related bicyclic systems. rsc.orgnih.gov

In addition to vibrational spectra, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be predicted using computational methods. The GIAO (Gauge-Including Atomic Orbital) method is a widely used approach for calculating NMR chemical shifts. By calculating these spectroscopic parameters for different possible isomers or conformers, computational chemistry can be a powerful tool in the identification and characterization of unknown compounds.

Conformational Landscape and Energy Minima

The bicyclo[3.1.0]hexane system is conformationally restricted compared to a simple cyclohexane (B81311) ring. conicet.gov.ar However, it can still exist in different conformations, primarily the boat-like and chair-like forms. conicet.gov.arnih.gov Computational studies have been instrumental in mapping the conformational landscape of these systems and identifying the energy minima corresponding to stable conformers.

For the parent bicyclo[3.1.0]hexane, as well as its derivatives, the boat-like conformation is generally found to be the most stable. conicet.gov.arnih.gov This has been confirmed by both early computational studies and more recent, sophisticated calculations. conicet.gov.ar The energy difference between the boat and the less stable chair conformation can be significant. For example, in 1,5-diazabicyclo[3.1.0]hexane, MP2 calculations predict the chair conformation to be 3.8 kcal/mol higher in energy than the boat form. scite.ainih.gov A highly unstable twist conformation is predicted to be even higher in energy. scite.ainih.gov

The conformational landscape can be explored computationally by performing relaxed potential energy scans along selected dihedral angles. conicet.gov.ar These scans help to identify the transition states that connect different conformers and to determine the energy barriers for interconversion. For the bicyclo[3.1.0]hexane system, the interconversion between the boat and chair forms is forced to proceed through a nearly planar transition state due to the conformational constraints of the fused ring system. conicet.gov.ar

Synthetic Utility and Applications of Dibromobicyclo 3.1.0 Hexane Derivatives

Role as Building Blocks in Natural Product Synthesis (e.g., Amaryllidaceae Alkaloids)

Dibromobicyclo[3.1.0]hexane derivatives are pivotal starting materials for the total synthesis of complex natural products, most notably the Amaryllidaceae alkaloids. This family of over 500 compounds exhibits a wide range of significant biological activities, including antiviral and anti-tumor properties. anu.edu.au The core tetracyclic framework of many of these alkaloids, such as (±)-Crinane, has been successfully synthesized using 6,6-dibromobicyclo[3.1.0]hexane as a key precursor. anu.edu.auresearchgate.net

The synthetic strategy hinges on a thermally-induced electrocyclic ring-opening of the dibromocyclopropane moiety. anu.edu.auresearchgate.net This reaction generates a reactive π-allyl cation intermediate, which can then be trapped by a nucleophile. In a notable synthesis of the (±)-Crinane framework, 6,6-dibromobicyclo[3.1.0]hexane was heated with benzylamine (B48309), which acted as the nucleophile to trap the cation, forming a crucial allylic amine intermediate. anu.edu.au This amine was then elaborated through several steps, including a Suzuki-Miyaura cross-coupling and a key 5-exo-trig radical cyclization, to construct the C3a-arylated perhydroindole substructure of crinane. anu.edu.auresearchgate.netresearchgate.net The final ring of the tetracyclic system is typically formed via a Pictet-Spengler cyclization. anu.edu.auresearchgate.net This methodology provides a scalable and efficient route to the core structure of numerous Amaryllidaceae alkaloids, setting the stage for the synthesis of various members of this important class of natural products. anu.edu.aunih.gov

Table 1: Synthesis of (±)-Crinane Core from 6,6-Dibromobicyclo[3.1.0]hexane

Step Reactant(s) Key Transformation Intermediate/Product Reference
1 6,6-Dibromobicyclo[3.1.0]hexane, Benzylamine Thermally-induced electrocyclic ring-opening and nucleophilic trapping C2-arylated cyclohex-2-en-1-amine anu.edu.au
2 Product from Step 1, various reagents Elaboration including Suzuki-Miyaura cross-coupling N-substituted C2-arylated cyclohex-2-en-1-amine anu.edu.au
3 Product from Step 2 5-Exo-Trig Radical Cyclization C3a-arylated perhydroindole anu.edu.auresearchgate.net

Precursors for Complex Polycyclic Frameworks

The high ring strain of dibromobicyclo[3.1.0]hexane derivatives makes them valuable intermediates for creating complex polycyclic scaffolds beyond the Amaryllidaceae family. nih.gov The electrocyclic ring-opening to a π-allyl cation is a powerful and versatile strategy. researchgate.netrsc.org This reactive intermediate can be trapped by various tethered or external nucleophiles to initiate cascades that form multiple rings in a single sequence.

For instance, this approach has been applied to assemble the polycyclic frameworks associated with the hapalindole and fischerindole classes of alkaloids. In this synthesis, the reaction of N-methylindole with 6,6-dibromobicyclo[3.1.0]hexane in the presence of silver tetrafluoroborate (B81430) generates a conjugate that is then elaborated into the core structures of these alkaloids. researchgate.net Furthermore, the strained allene (B1206475) 1,2-cyclohexadiene can be generated in situ from 6,6-dibromobicyclo[3.1.0]hexane. This highly reactive intermediate undergoes cycloaddition reactions, such as [4+2] and 1,3-dipolar cycloadditions, to rapidly build polycyclic systems. acs.org Trapping this allene with nitrones, for example, yields complex isoxazolidine (B1194047) products, which can be further transformed into polycyclic heterocycles containing multiple distinct ring systems. acs.org These methods highlight the utility of dibromobicyclo[3.1.0]hexane as a precursor for diverse and structurally complex molecular architectures. rsc.orgd-nb.info

Intermediate in the Synthesis of Functionalized Organic Molecules (e.g., Dienes, Heterocycles)

Dibromobicyclo[3.1.0]hexane derivatives serve as effective intermediates for producing functionalized acyclic and heterocyclic molecules. One of the most direct transformations is their conversion into substituted 1,3-dienes. Through vacuum pyrolysis, 6,6-dibromobicyclo[3.1.0]hexane readily eliminates hydrogen bromide (HBr) at high temperatures (400–560°C) to produce β-bromo-1,3-dienes in high yields. capes.gov.brlookchem.com Specifically, pyrolysis at 435°C yields a mixture of 2-bromo-1,3-cyclohexadiene and 1-bromo-1,3-cyclohexadiene. lookchem.com These dienes are valuable substrates for further reactions, such as Diels-Alder cycloadditions. capes.gov.brlookchem.com

The synthesis of heterocycles is another important application. As mentioned previously, the in situ generation of 1,2-cyclohexadiene from 6,6-dibromobicyclo[3.1.0]hexane allows for the synthesis of isoxazolidines via cycloaddition with nitrones. acs.org This method provides a controlled route to highly functionalized five-membered nitrogen- and oxygen-containing heterocycles. acs.org Additionally, derivatives like 3-azabicyclo[3.1.0]hexane can be used to synthesize complex trienes through a sequence of C-H alkylation followed by an N-removal and deconstruction process. nih.gov The ability to selectively open the bicyclic ring system to form either carbocyclic dienes or various heterocyclic structures underscores the versatility of dibromobicyclo[3.1.0]hexane as a synthetic intermediate. acs.orgnih.gov

Scaffold in Medicinal Chemistry and Drug Design (general bicyclo[3.1.0]hexane applications)

The bicyclo[3.1.0]hexane scaffold is recognized as a "privileged" structure in medicinal chemistry. nih.govevitachem.com Its unique three-dimensional shape and conformational rigidity make it an excellent bioisostere for more flexible cyclohexane (B81311) or acyclic alkyl groups in drug molecules. evitachem.comnih.gov This rigidity can lock a molecule into a specific conformation that enhances its binding affinity and selectivity for a biological target. evitachem.com

Table 2: Bicyclo[3.1.0]hexane Scaffold in Medicinal Chemistry

Compound Class Target Receptor Role of Scaffold Example Compound Bioactivity (IC₅₀) Reference
Adenosine (B11128) Derivatives A3 Adenosine Receptor (A3AR) Conformational locking of 5'-substituent, enhancing selectivity (N)-methanocarba adenosine derivatives Enhanced A3AR selectivity evitachem.com

Advanced Methodologies for Structural Elucidation of Dibromobicyclo 3.1.0 Hexane Compounds

Spectroscopic Characterization Techniques (Focus on methodologies, not data)

Spectroscopic methods are fundamental to the structural determination of bicyclic compounds like 1,5-Dibromobicyclo[3.1.0]hexane. These techniques probe the interaction of molecules with electromagnetic radiation, providing detailed information about connectivity, functional groups, and electronic environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. For bicyclo[3.1.0]hexane derivatives, both ¹H and ¹³C NMR methodologies are employed to determine the constitution and stereochemistry of the molecule. researchgate.netpearson.com

¹H NMR Spectroscopy: This technique provides information about the chemical environment and connectivity of hydrogen atoms. Key methodological aspects include:

Chemical Shift (δ): The position of a signal in the spectrum indicates the electronic environment of a proton. Protons near electronegative bromine atoms on the bicyclo[3.1.0]hexane framework would be expected to be deshielded and appear at a lower field (higher ppm value).

Spin-Spin Coupling (J-coupling): The interaction between non-equivalent protons on adjacent carbons causes signals to split. The magnitude of the coupling constant (J) is dependent on the dihedral angle between the protons, which is crucial for determining the stereochemical relationship (e.g., cis or trans) of substituents on the bicyclic ring.

2D NMR Techniques: Methods like COSY (Correlation Spectroscopy) are used to establish which protons are coupled to each other, helping to trace out the carbon skeleton. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, which is invaluable for confirming stereochemistry in rigid bicyclic systems.

¹³C NMR Spectroscopy: This method provides information about the carbon framework of the molecule.

Chemical Shift (δ): The chemical shift of each carbon signal indicates its electronic environment. Carbons bonded directly to bromine atoms will be significantly shifted downfield. The number of unique carbon signals reveals the symmetry of the molecule. pearson.com For a molecule like this compound, the symmetry will dictate the number of observed resonances.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups, which is essential for assigning the signals from the hexane (B92381) ring structure.

Together, these NMR methodologies provide a detailed picture of the molecular structure, which is critical for distinguishing between isomers such as 1,5-dibromo- and 6,6-dibromobicyclo[3.1.0]hexane. researchgate.netanu.edu.au

NMR TechniqueInformation Gained for Bicyclo[3.1.0]hexane Systems
¹H NMR Proton chemical environments, stereochemical relationships via J-coupling.
¹³C NMR Carbon skeleton, molecular symmetry.
COSY ¹H-¹H connectivity, confirming adjacent protons.
NOESY Spatial proximity of protons, confirming stereochemistry.
DEPT Identification of CH, CH₂, and CH₃ groups.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through the analysis of fragmentation patterns. researchgate.netacs.org

For a compound like this compound, key mass spectrometry methodologies would involve:

Ionization Methods: Electron Impact (EI) is a common method that uses a high-energy electron beam to ionize the sample, often causing extensive fragmentation. researchgate.net Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion with less fragmentation.

Analysis of Molecular Ion Peak: The presence of two bromine atoms is readily identified by the characteristic isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. libretexts.org Therefore, a molecule containing two bromine atoms will exhibit a triplet of peaks (M+, M+2, M+4) in a ratio of approximately 1:2:1.

Fragmentation Analysis: The fragmentation pattern provides clues to the molecular structure. In bicyclic halogenated compounds, fragmentation often involves the loss of a halogen atom (Br•) or a hydrohalide (HBr). miamioh.edu The strained cyclopropane (B1198618) ring in the bicyclo[3.1.0]hexane structure can also lead to characteristic ring-opening fragmentation pathways. libretexts.org

MS FeatureInterpretation for this compound
Molecular Ion (M+) Confirms molecular weight.
Isotopic Pattern A 1:2:1 (M+, M+2, M+4) pattern confirms the presence of two bromine atoms. libretexts.org
Fragmentation Loss of Br•, HBr, and characteristic ring-opening patterns reveal structural features. miamioh.edu

Photoelectron Spectroscopy Applications

Photoelectron spectroscopy (PES) is a technique used to measure the ionization potentials of molecules, providing insight into the energies of their molecular orbitals. In a specific application, Helium(I) ultraviolet photoelectron spectroscopy (HeI-PES) has been used to study the pyrolysis of 6,6-dihalobicyclo[3.1.0]hexanes. cdnsciencepub.comlookchem.com This methodology involves:

High-Vacuum Pyrolysis: The compound is heated under high vacuum, which can induce elimination or rearrangement reactions.

Photoionization: The gas-phase molecules are irradiated with HeI radiation, causing the ejection of electrons.

Energy Analysis: The kinetic energy of the ejected photoelectrons is measured, which allows for the determination of the molecule's orbital energies.

This technique has been instrumental in studying the formation of reactive intermediates from dihalobicyclo[3.1.0]hexane precursors. cdnsciencepub.com For instance, studies have shown that vacuum pyrolysis of 6,6-dibromobicyclo[3.1.0]hexane leads to the elimination of hydrogen bromide (HBr) to form 2-bromo-1,3-cyclohexadiene, rather than extrusion of the dihalogen. cdnsciencepub.comlookchem.com This method provides valuable information on the electronic structure and reactivity pathways of these bicyclic systems.

X-ray Crystallography for Absolute Stereochemistry and Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including the precise bond lengths, bond angles, and absolute stereochemistry of chiral centers. For complex bicyclic molecules like derivatives of bicyclo[3.1.0]hexane, this technique is invaluable. colab.wsresearchgate.net

The methodology involves the following steps:

Crystal Growth: A high-quality single crystal of the compound must be grown. This can often be the most challenging step.

X-ray Diffraction: The crystal is mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The crystal diffracts the X-rays into a specific pattern of spots.

Data Collection and Processing: The intensities and positions of the diffracted spots are measured as the crystal is rotated.

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined. For molecules containing heavy atoms like bromine, the determination of the absolute configuration of chiral centers is often more straightforward.

This technique has been used to unambiguously confirm the absolute configuration of chiral bicyclo[3.1.0]hexane derivatives, which is crucial when spectroscopic methods alone are insufficient. anu.edu.aucolab.wsresearchgate.net In the synthesis of natural products incorporating the bicyclo[3.1.0]hexane framework, X-ray analysis of crystalline intermediates or final products provides the ultimate proof of structure and stereochemistry. anu.edu.aunih.gov

Future Research Directions and Challenges for 1,5 Dibromobicyclo 3.1.0 Hexane Chemistry

Exploration of Undiscovered Reactivity Patterns

The reactivity of 1,5-dibromobicyclo[3.1.0]hexane is expected to be a rich blend of strained-ring chemistry and the chemistry of bridgehead halides. The inherent ring strain (estimated to be over 30 kcal/mol) provides a strong thermodynamic driving force for reactions involving ring-opening. wikipedia.org However, the bromine atoms are located at bridgehead positions, which are notoriously unreactive in reactions that proceed via planar transition states or intermediates, as dictated by Bredt's Rule. beilstein-journals.orgmasterorganicchemistry.com

Future Research Questions:

Strain-Release Reactions: How does the presence of two bridgehead bromines influence the thermal or photochemical ring-opening of the cyclopropane (B1198618) ring? Investigating these reactions could lead to novel syntheses of specifically substituted cyclohexene (B86901) or cyclohexadiene derivatives.

Reductive and Oxidative Transformations: The response of the compound to reductive conditions (e.g., with alkali metals or transition metal catalysts) could lead to either debromination or reductive ring cleavage. Conversely, oxidation at positions adjacent to the strained ring system could yield novel functionalized bicyclic ketones or alcohols. acs.org

Metal-Catalyzed Cross-Coupling: While challenging, the development of conditions for the participation of the bridgehead C-Br bonds in cross-coupling reactions would be a major breakthrough, enabling the synthesis of a wide range of 1,5-disubstituted bicyclo[3.1.0]hexane derivatives.

The interplay between the kinetic inertness of the bridgehead bromides and the thermodynamic driving force of strain release is a central theme for future reactivity studies.

Asymmetric Synthesis and Chiral Induction Strategies

This compound is a meso compound, possessing a plane of symmetry. The development of methods for its desymmetrization would provide access to chiral, enantiomerically enriched bicyclic building blocks, which are highly valuable in medicinal chemistry and asymmetric synthesis. lookchem.com

Opportunities for Asymmetric Synthesis:

Catalytic Desymmetrization: A key goal is the development of a catalytic method for the enantioselective transformation of the meso starting material. This could involve a chiral catalyst that selectively recognizes and reacts with one of the two enantiotopic bromine atoms or adjacent C-H bonds.

Enzymatic Approaches: Biocatalysis offers a powerful tool for asymmetric synthesis. Screening for enzymes, such as halogenases or dehalogenases, that can act selectively on this compound could provide an efficient route to chiral derivatives. sciforum.net

Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule before the formation of the bicyclic ring could allow for diastereoselective synthesis. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

The successful desymmetrization of this compound would transform it from a simple symmetric molecule into a source of valuable chiral synthons for creating complex stereodefined structures.

StrategyDescriptionKey Challenge
Catalytic Desymmetrization Use of a chiral transition metal or organocatalyst to selectively functionalize one of two enantiotopic positions.Catalyst design for effective recognition of the substrate.
Enzymatic Resolution Application of enzymes (e.g., dehalogenases) to selectively transform one enantiomer of a racemic derivative or one functional group of the meso compound.Identifying or engineering an enzyme with the desired activity and selectivity.
Chiral Auxiliary Incorporation of a chiral group into the synthetic route to direct the stereochemical outcome of the ring-forming step.Efficient synthesis of the auxiliary-bearing precursor and clean removal of the auxiliary.

Advanced Computational Design of Derivatives

Computational chemistry provides a powerful, predictive tool for exploring molecules and reactions in silico before undertaking extensive laboratory work. For a molecule like this compound, where experimental data is lacking, computational studies are invaluable for guiding future research. researchgate.netbeilstein-journals.org

Future Computational Projects:

Predicting Reactivity and Spectra: Quantum mechanical calculations (e.g., Density Functional Theory, DFT) can be used to predict the molecule's geometry, strain energy, and spectroscopic signatures (NMR, IR). Furthermore, computational modeling can map out the energy profiles of potential reaction pathways, such as ring-opening or substitution, identifying the most likely products and required activation energies.

Designing Novel Derivatives: Computational methods can be used to design new derivatives of this compound with specific electronic or steric properties. For example, replacing the bromine atoms with other functional groups could modulate the molecule's stability and reactivity, and these effects can be quantified computationally.

Exploring Mechanistic Pathways: For any newly discovered reaction, computational studies can elucidate the detailed mechanism, identifying key transition states and intermediates. This is crucial for optimizing reaction conditions and expanding the scope of the transformation.

Potential for New Material Applications

The rigid, three-dimensional structure and inherent ring strain of the bicyclo[3.1.0]hexane core make it an attractive motif for the design of new materials. nih.govacs.org The presence of two functionalizable bridgehead positions in the 1,5-dibromo derivative offers a unique handle for incorporation into larger assemblies.

Potential Applications in Materials Science:

Monomers for Polymerization: The high ring strain suggests that this compound could serve as a monomer in ring-opening polymerization (ROP) or ring-opening metathesis polymerization (ROMP), potentially yielding polymers with novel backbone structures and properties.

Rigid Linkers in Porous Materials: The defined geometry of the bicyclic core makes it an ideal candidate for use as a rigid linker in the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). The resulting materials could exhibit unique porosity and gas sorption properties.

Molecular Scaffolds: After converting the bromine atoms to other functional groups, the 1,5-disubstituted bicyclo[3.1.0]hexane scaffold could be used to create precisely structured molecules for applications in molecular electronics or as building blocks for complex architectures like molecular cages or dendrimers. rsc.orgnih.gov

Integration into Cascade and Multicomponent Reactions

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single pot by combining multiple bond-forming events. beilstein-journals.orgorganic-chemistry.orgnih.gov The unique combination of a strained ring and two reactive handles in this compound makes it a promising substrate for the design of novel cascade processes.

Future Research Directions:

Strain-Release Cascades: A reaction could be designed where an initial event, such as the activation of one C-Br bond by a transition metal, is followed by a cascade involving strain-releasing ring-opening and further bond formations.

Multicomponent Reactions: It is conceivable to design an MCR where this compound acts as a bifunctional component. For example, a reaction involving two different coupling partners could sequentially react at both bromine atoms, potentially triggered by a single catalyst.

Domino Ring-Opening/Cyclization: A particularly elegant strategy would involve a domino reaction where the bicyclic system is first opened to generate a reactive intermediate, which is then trapped intramolecularly or intermolecularly to build up a new, more complex polycyclic system in a highly controlled manner. nih.govsciforum.net

The development of such reactions would represent a significant step forward in synthetic efficiency, using the stored energy of the strained ring to drive the formation of intricate molecular architectures.

Q & A

Q. Critical Factors :

  • Temperature : Lower temperatures favor intermediate stability (e.g., cyclohexadiene trapping at -78°C).
  • Catalyst Choice : Silver salts improve electrophilic substitution efficiency.
  • Solvent : Non-polar solvents (e.g., THF) enhance stereochemical control.

Basic: How is the molecular structure of this compound characterized experimentally?

Answer:
Structural confirmation relies on:

  • Gas Electron Diffraction (GED) : Resolves bond lengths and angles (e.g., C-Br bond length ~1.93 Å) .
  • X-ray Crystallography : Determines spatial arrangement, particularly cyclopropane ring strain and Br substituent positions.
  • NMR Spectroscopy :
    • ¹H NMR : Distinct signals for cyclopropane protons (δ 1.2–2.5 ppm) and bridgehead bromines (split coupling).
    • ¹³C NMR : Cyclopropane carbons appear at δ 20–30 ppm; Br-substituted carbons at δ 40–50 ppm .

Q. Key Evidence :

  • Trapping experiments with styrene confirm intermediate existence.
  • Stereospecificity in product formation aligns with a concerted mechanism .

Computational Support :
DFT calculations predict transition-state energies and regioselectivity, validating the biradical pathway .

Advanced: How does the bicyclo[3.1.0]hexane scaffold influence stereochemical outcomes in cyclopropane ring-opening reactions?

Answer:
The scaffold’s rigidity imposes geometric constraints:

  • Ring Strain : The 60° bond angle in the cyclopropane ring increases reactivity toward nucleophiles (e.g., MeLi).
  • Stereoelectronic Effects : Bromine substituents direct attack to less hindered positions (e.g., exo vs. endo addition in styrene trapping) .

Q. Experimental Validation :

  • Kinetic vs. Thermodynamic Control : Exo products dominate under low-temperature conditions due to faster kinetic pathways.
  • Chirality Transfer : Enantioenriched substrates retain stereochemistry in gold-catalyzed cycloisomerizations (e.g., 1,5-enyne reactions) .

Advanced: What computational methods are used to predict the reactivity of this compound derivatives?

Answer:

  • Quantum Chemical (QC) Calculations :
    • DFT : Optimizes geometries and computes reaction barriers (e.g., B3LYP/6-31G* level) .
    • Molecular Dynamics : Simulates intermediate lifetimes (e.g., 1,2-cyclohexadiene stability <1 ms).
  • Monte Carlo Methods : Analyze conformational distributions in diazabicyclo analogs, extrapolable to brominated derivatives .

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